Sodium ferric oxalate

Description

Historical Context and Evolution of Research Trajectories

The study of metal oxalate (B1200264) complexes, including those of iron, is a foundational element of coordination chemistry. The synthesis of sodium ferric oxalate is typically achieved by reacting sodium oxalate with ferric oxalate in an aqueous solution. wikipedia.orgscribd.com The equilibrium for the formation of the stable, green-colored trisoxalatoferrate(III) complex from the brown-colored ferric oxalate is known to be established slowly at room temperature. chemicalbook.comscribd.com

Early research trajectories focused on fundamental characterization, including its synthesis and basic properties. chemicalbook.com A significant area of early investigation was the thermal decomposition of this compound and related iron oxalate complexes. rsc.orgrsc.org Researchers employed techniques like thermogravimetric analysis (TGA) and differential thermal analysis (DTA) to determine the stoichiometry of its decomposition under various atmospheric conditions, comparing its behavior to that of potassium and ammonium (B1175870) ferric oxalate. rsc.orgrsc.org These studies provided foundational data on the stability and breakdown pathways of the complex.

The pronounced sensitivity of the ferrioxalate (B100866) anion to light and higher-energy electromagnetic radiation was another critical area of early interest. wikipedia.org This property, where the absorption of a photon leads to the reduction of the iron(III) center to iron(II) and the decomposition of an oxalate ligand, established the ferrioxalate system as a key player in the burgeoning field of photochemistry. wikipedia.orgsciencemadness.org This photochemical reactivity formed the basis for its application in processes like blueprinting and chemical actinometry, where the potassium salt, in particular, became a standard. scribd.comsciencemadness.org

Interdisciplinary Significance in Contemporary Coordination Chemistry

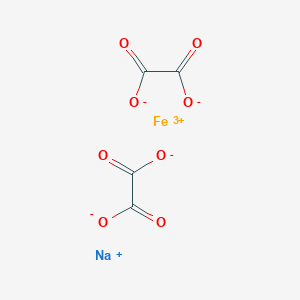

The significance of this compound in contemporary science extends across multiple disciplines, anchored by its role in coordination chemistry. The [Fe(C₂O₄)₃]³⁻ anion serves as a classic textbook example of an octahedral complex formed with bidentate chelating ligands. chemicalbook.comodinity.com Its structure and bonding, involving dative covalent bonds from the oxalate ions to the central iron atom, are fundamental concepts in the study of transition metal complexes. chemicalbook.com The complex also exhibits optical activity, possessing two non-superimposable stereoisomers, which makes it a valuable subject for stereochemical studies. chemicalbook.com

The most profound interdisciplinary impact of the ferrioxalate system lies in photochemistry and its application in environmental science. The process of photoreduction is initiated by a ligand-to-metal charge transfer (LMCT) upon absorption of light. nih.govescholarship.org This event has been harnessed in advanced oxidation processes (AOPs) for water treatment. scribd.comwiley.com The photolysis of ferrioxalate in the presence of oxygen and water leads to the generation of highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH), which can degrade a wide range of persistent organic pollutants. nih.govappliedmineralogy.com This application bridges coordination chemistry with environmental engineering and technology.

Scope of Academic Inquiry into this compound Complexes

Modern academic inquiry into this compound is multifaceted, exploring its properties and applications with advanced analytical techniques. Key research areas include:

Mechanistic Photochemistry: Researchers utilize sophisticated spectroscopic methods, such as ultrafast pump-probe transient absorption spectroscopy, to study the intricate details of the photolysis reaction. escholarship.org These studies have revealed that the intramolecular electron transfer from the oxalate ligand to the iron center occurs on a sub-picosecond timescale, followed by the dissociation of the oxidized oxalate into carbon dioxide and a carbon dioxide radical anion within tens of picoseconds. escholarship.org

Environmental Applications: A significant body of research focuses on optimizing the photo-ferrioxalate system for environmental remediation. nih.govwiley.comappliedmineralogy.com Studies investigate the kinetics and efficiency of pollutant degradation, the influence of pH, the effect of other dissolved substances like inorganic salts, and the use of both artificial UV light and natural solar radiation. nih.govwiley.com

Thermal Decomposition Analysis: The thermal behavior of this compound continues to be an area of study. Detailed analysis using TGA and DTA helps to elucidate the decomposition pathways and the nature of the final products, which can include other iron compounds and sodium carbonate. rsc.orgrsc.org The presence of other materials can catalytically affect the decomposition temperature of the resulting metal oxalates. rsc.org

Structural and Spectroscopic Characterization: High-resolution techniques, including X-ray crystallography, have been used to determine the precise solid-state structure, confirming the octahedral coordination geometry and identifying the hydration state, such as the pentahydrate form. wikipedia.org Spectroscopic analysis remains crucial for understanding the electronic transitions and bonding within the complex.

Detailed Research Findings

Academic research has provided specific quantitative data on the properties and reactions of this compound.

Photochemical Reaction Data

The photo-ferrioxalate system's ability to generate reactive species for disinfection and pollutant degradation is based on a series of well-studied reactions. The primary photochemical process is the reduction of Fe(III) to Fe(II).

| Reaction Number | Reaction Equation | Description | Reference |

| I | [Fe(C₂O₄)₃]³⁻ + hν → [Fe(C₂O₄)₂]²⁻ + C₂O₄•⁻ | Light absorption initiates a ligand-to-metal charge transfer, producing Fe(II) and an oxalyl radical anion. | nih.gov |

| II | C₂O₄•⁻ → CO₂ + CO₂•⁻ | The oxalyl radical anion rapidly decomposes into carbon dioxide and a carbon dioxide radical anion. | nih.gov |

| III | CO₂•⁻ + O₂ → O₂•⁻ + CO₂ | The carbon dioxide radical anion reacts with dissolved oxygen to form a superoxide (B77818) radical. | nih.gov |

| IV | Fe(II) + H₂O₂ → Fe(III) + •OH + OH⁻ | In the presence of hydrogen peroxide (Fenton's reaction), the photogenerated Fe(II) produces highly reactive hydroxyl radicals. | nih.gov |

Thermal Decomposition Characteristics

Thermal analysis reveals how this compound decomposes upon heating. The process occurs in distinct stages, including dehydration and the breakdown of the anhydrous complex.

| Compound | Atmosphere | Key Temperature Range (°C) | Observation | Reference |

| This compound Hydrate | Air / Nitrogen | < 200 | Dehydration (loss of water molecules). | rsc.org |

| Anhydrous this compound | Air / Nitrogen | 240 - 365 | Stable up to 240°C, followed by decomposition of the anhydrous complex. The decomposition temperature (365°C) is lower than that of simple sodium oxalate. | rsc.org |

| Decomposition Residue | Air / Nitrogen | ~430 | An exothermic peak is observed in DTA, not associated with weight change, possibly related to a transformation of the resulting ferric oxide. | rsc.org |

Structure

3D Structure of Parent

Properties

Molecular Formula |

C4FeNaO8 |

|---|---|

Molecular Weight |

254.87 g/mol |

IUPAC Name |

sodium;iron(3+);oxalate |

InChI |

InChI=1S/2C2H2O4.Fe.Na/c2*3-1(4)2(5)6;;/h2*(H,3,4)(H,5,6);;/q;;+3;+1/p-4 |

InChI Key |

MKBNNYRMBCFUSH-UHFFFAOYSA-J |

Canonical SMILES |

C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].[Na+].[Fe+3] |

Origin of Product |

United States |

Advanced Synthesis and Preparation Methodologies for Sodium Ferric Oxalate Complexes

Aqueous Solution-Phase Synthesis Routes

The synthesis of sodium ferric oxalate (B1200264) in an aqueous medium is a common and well-established method. It typically involves the reaction of a soluble iron(III) salt with sodium oxalate. The resulting complex anion, [Fe(C₂O₄)₃]³⁻, imparts a characteristic green color to the solution, which is a significant indicator of its formation. wikipedia.orgchemicalbook.com

The isolation of solid sodium ferric oxalate from an aqueous solution can be achieved through several optimized techniques that influence crystal size and purity.

Controlled Cooling and Evaporation: A widely used method involves concentrating the reaction mixture by heating it to just below its boiling point until saturation is reached, indicated by the appearance of small crystals. wikipedia.orgchemicalbook.com Subsequent slow cooling allows for the formation of larger, well-defined crystals. youtube.com The rate of cooling is a critical parameter; rapid cooling can lead to the formation of smaller, less pure crystals.

Solvent Precipitation: An alternative to evaporative crystallization is the addition of a water-miscible organic solvent, such as methanol (B129727) or ethanol (B145695), to the aqueous solution of the complex. wikipedia.org Since this compound is significantly less soluble in these organic solvents, its precipitation is induced. chemicalbook.com This method is particularly useful for maximizing the yield of the product.

The solubility of this compound in water is highly dependent on temperature, a factor that is exploited in these crystallization techniques.

| Temperature | Solubility (parts per 100 parts solvent) |

| Cold Water | 32.5 wikipedia.org |

| Boiling Water | 182 wikipedia.org |

This table illustrates the significant increase in the solubility of this compound in water with a rise in temperature, a key factor in crystallization processes.

Maintaining the correct stoichiometry and purity of the final product is paramount in the synthesis of this compound. A common impurity is the canary-yellow, insoluble iron(II) oxalate, which can form if the iron(III) is reduced during the synthesis process. wikipedia.org To mitigate this, small amounts of an oxidizing agent, such as hydrogen peroxide (H₂O₂), can be added to the reaction mixture to ensure the iron remains in the +3 oxidation state. wikipedia.org

Stoichiometric control is achieved by carefully managing the molar ratios of the reactants. An excess of sodium oxalate is often used to ensure the complete conversion of the iron(III) salt to the tris(oxalato)ferrate(III) complex. guidechem.com The reaction equilibrium is attained slowly at room temperature, so allowing the reaction mixture to stand for a few hours is often necessary for the complete formation of the green complex anion. wikipedia.org

Precursor Chemistry and Novel Synthetic Pathways

The choice of precursors plays a crucial role in the synthesis of this compound, influencing the reaction conditions and the purity of the final product.

A common and effective method for synthesizing this compound involves the use of freshly prepared iron(III) hydroxide (B78521). This precursor is typically generated in situ by the reaction of an iron(III) salt, such as ferric chloride (FeCl₃), with a base like sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃). github.iolscollege.ac.inreddit.com

The synthesis can be summarized by the following reactions:

Precipitation of Iron(III) Hydroxide: FeCl₃ + 3 NaOH → Fe(OH)₃ + 3 NaCl lscollege.ac.in

Formation of the Complex: Fe(OH)₃ + 3 H₂C₂O₄ + 3 NaHCO₃ → Na₃[Fe(C₂O₄)₃] + 6 H₂O + 3 CO₂ github.io

In this pathway, the freshly precipitated iron(III) hydroxide is dissolved in a hot solution of oxalic acid. github.iolscollege.ac.in The subsequent neutralization of the excess oxalic acid with a sodium-containing base leads to the formation of the bright green this compound complex. github.io

| Reactant | Molar Ratio | Purpose |

| Iron(III) Hydroxide | 1 | Source of Fe³⁺ |

| Oxalic Acid | 3 | Ligand source |

| Sodium Bicarbonate | 3 | Neutralizing agent and sodium source |

This table outlines the stoichiometric ratios for the synthesis of this compound from iron(III) hydroxide and oxalic acid precursors.

An alternative synthetic route involves starting with an iron(II) precursor, such as ferrous ammonium (B1175870) sulfate, to first form ferrous oxalate (FeC₂O₄), a yellow precipitate. ukessays.comumass.eduechemi.com This ferrous oxalate intermediate is then oxidized to the ferric state in the presence of an oxalate source to form the final this compound complex.

The key steps in this transformation pathway are:

Formation of Ferrous Oxalate: An iron(II) salt is reacted with oxalic acid to precipitate ferrous oxalate. ukessays.comumass.edu

Oxidation and Complexation: The ferrous oxalate is then suspended in a solution containing an oxalate source, and an oxidizing agent like hydrogen peroxide is added. ukessays.comumass.eduquizlet.com This oxidizes the Fe²⁺ to Fe³⁺, which then coordinates with the oxalate ions to form the [Fe(C₂O₄)₃]³⁻ complex.

This method allows for the synthesis of the ferric complex from more readily available ferrous salts. The control of the oxidation step is crucial to prevent the formation of undesirable byproducts.

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. youtube.com In the context of this compound synthesis, several aspects can be considered to align with these principles.

Atom Economy: The synthesis of this compound can be evaluated based on its atom economy, which measures the efficiency of a reaction in converting reactants to the desired product. The pathway starting from iron(III) hydroxide, oxalic acid, and sodium bicarbonate, for instance, has water and carbon dioxide as byproducts, which are relatively benign. github.io

Use of Safer Solvents: The syntheses predominantly use water as a solvent, which is considered a green solvent due to its low toxicity and environmental impact. The use of organic solvents like ethanol for precipitation, while effective, should be minimized and recycled where possible. wikipedia.org

Waste Reduction: The in-situ preparation of iron(III) hydroxide from ferric chloride and sodium hydroxide generates a salt byproduct (NaCl) that needs to be managed. lscollege.ac.in Optimizing the reaction conditions to maximize the yield and purity of the desired product can help in minimizing waste.

Future research in this area could focus on developing catalytic methods or solid-state synthesis routes that further reduce waste and energy consumption, aligning with the goals of sustainable chemistry.

Elucidation of Coordination Chemistry and Electronic Structure of Sodium Ferric Oxalate

Theoretical Frameworks in Metal-Ligand Interactions

The bonding in transition metal complexes like sodium ferric oxalate (B1200264) can be described by several theoretical models, including Ligand Field Theory (which evolved from Crystal Field Theory) and Molecular Orbital Theory. These frameworks provide insight into the electronic structure, magnetic properties, and spectroscopic features of the complex.

Crystal Field Theory (CFT) is an electrostatic model that describes the effect of ligands on the degeneracy of the d-orbitals of the central metal ion. wikipedia.orgyoutube.com In an isolated, gaseous Fe³⁺ ion, the five 3d orbitals are degenerate. However, when surrounded by the six oxygen atoms from the three bidentate oxalate ligands in an octahedral arrangement, this degeneracy is lifted. The d-orbitals split into two sets with different energy levels: the lower-energy t₂g set (dxy, dyz, dxz) and the higher-energy eg set (dx²-y², dz²). wikipedia.orgyoutube.com The energy separation between these sets is known as the crystal-field splitting parameter (Δoct or 10Dq).

For the [Fe(C₂O₄)₃]³⁻ complex, the Fe³⁺ ion has a d⁵ electronic configuration. The oxalate ligand is generally considered a weak-field ligand, resulting in a relatively small crystal field splitting energy (Δoct). Consequently, the energy required to pair electrons in the lower t₂g orbitals is greater than the energy needed to promote them to the higher eg orbitals. This leads to a high-spin configuration , where the electrons are distributed among the d-orbitals to maximize the total spin. The electronic configuration for the high-spin d⁵ Fe³⁺ in an octahedral field is (t₂g)³(eg)². wikipedia.org This high-spin nature is supported by experimental data, such as Fe-O bond distances of approximately 2.0 Å, which are characteristic of high-spin Fe(III); a low-spin complex would be expected to show Jahn-Teller distortions. wikipedia.org

Ligand Field Theory (LFT) is a more advanced model that incorporates aspects of both CFT and Molecular Orbital Theory to account for the covalent character of metal-ligand bonds. libretexts.org While CFT treats ligands as point charges, LFT considers the overlap of metal and ligand orbitals, providing a more complete picture of the bonding.

Molecular Orbital (MO) theory provides a more detailed description of bonding by considering the formation of molecular orbitals from the linear combination of atomic orbitals (LCAO) of the metal and ligands. ox.ac.ukpearsonhighered.com In the [Fe(C₂O₄)₃]³⁻ anion, the valence orbitals of the Fe³⁺ ion (3d, 4s, and 4p) combine with the appropriate symmetry-adapted linear combinations (SALCs) of the lone-pair orbitals on the coordinating oxygen atoms of the oxalate ligands.

This combination results in the formation of bonding, non-bonding, and anti-bonding molecular orbitals. The twelve electrons donated by the six coordinating oxygen atoms fill the six bonding MOs. The five d-electrons of the Fe³⁺ ion occupy the non-bonding (t₂g) and anti-bonding (eg) molecular orbitals, which are derived primarily from the metal's d-orbitals. The energy difference between the t₂g and eg orbitals in the MO diagram is equivalent to the crystal field splitting parameter (Δoct). The analysis of the MO diagram for this complex confirms the high-spin d⁵ configuration, consistent with Ligand Field Theory. wikipedia.org The bonding is primarily due to the sigma (σ) interactions between the metal orbitals and the oxygen lone pair orbitals. Pi (π) interactions can also occur between the metal's t₂g orbitals and the π-system of the oxalate ligands, but these are generally weaker.

Modern computational methods, such as Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and properties of coordination complexes. researchgate.net Theoretical calculations on the ferrioxalate (B100866) anion have been used to predict its geometry, vibrational frequencies, and electronic transitions. epj-conferences.orgnih.gov

DFT calculations confirm the distorted octahedral geometry (D₃ symmetry) of the [Fe(C₂O₄)₃]³⁻ anion. wikipedia.org These studies can compute the energies of different possible spin states. For the d⁵ Fe³⁺ center, calculations consistently predict that the high-spin state (sextet, S=5/2) is the ground state, which is in excellent agreement with experimental observations. nih.gov Furthermore, time-dependent DFT (TD-DFT) can be used to calculate the electronic absorption spectrum, helping to assign observed spectral bands to specific electronic transitions, such as ligand-to-metal charge transfer (LMCT) bands. nih.govresearchgate.net

Advanced Spectroscopic Characterization of Sodium Ferric Oxalate Complexes

Spectroscopic techniques are essential for probing the structure and bonding of coordination compounds. Vibrational and Mössbauer spectroscopy are particularly informative for characterizing this compound.

Infrared (IR) and Raman spectroscopy are used to study the vibrational modes of the oxalate ligand upon coordination to the iron center. The changes in the vibrational frequencies of the oxalate ion provide direct evidence of its bidentate coordination. Key vibrational bands for the coordinated oxalate ligand in ferrioxalate complexes are typically observed in the mid-IR region. epj-conferences.orgscielo.br

The coordination of the oxalate ligand to the iron(III) center results in characteristic shifts in the stretching frequencies of the C=O and C-O bonds compared to the free oxalate ion. A particularly intense band observed around 1676 cm⁻¹ in the IR spectrum is assigned to the asymmetric C=O stretching vibration. epj-conferences.orgscielo.br The symmetric C=O stretch appears at a higher frequency, around 1709 cm⁻¹. epj-conferences.org The positions and separations of these bands are indicative of the bidentate chelation of the oxalate ligand to the metal center. scielo.brconicet.gov.ar

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopic Technique |

| Asymmetric C=O Stretch | ~1676 | IR, Raman |

| Symmetric C=O Stretch | ~1709 | IR |

| C-C Stretch | Varies | IR, Raman |

| Fe-O Stretch | ~400-600 | IR, Raman |

Table 1: Representative vibrational frequencies for the coordinated oxalate ligand in ferrioxalate complexes.

⁵⁷Fe Mössbauer spectroscopy is a highly sensitive technique for studying iron-containing compounds. It provides precise information about the oxidation state, spin state, and local coordination environment of the iron nucleus. The key parameters obtained from a Mössbauer spectrum are the isomer shift (δ) and the quadrupole splitting (ΔEQ).

For high-spin iron(III) compounds like this compound, the isomer shift (δ) is typically in the range of +0.20 to +0.50 mm/s (relative to iron metal at room temperature). This value is characteristic of the +3 oxidation state and reflects the s-electron density at the nucleus. desy.de

The quadrupole splitting (ΔEQ) arises from the interaction of the nuclear quadrupole moment with a non-spherical electric field gradient (EFG) at the nucleus. For a high-spin d⁵ Fe³⁺ ion, the electron distribution is spherically symmetric (one electron in each d-orbital). Therefore, any observed quadrupole splitting is due to the asymmetry of the ligand arrangement (the lattice contribution to the EFG). In the case of the [Fe(C₂O₄)₃]³⁻ complex, the distorted octahedral geometry leads to a non-zero EFG, resulting in a small but measurable quadrupole splitting. soton.ac.ukresearchgate.net The presence of a single doublet in the spectrum confirms a single chemical environment for the iron atoms.

| Mössbauer Parameter | Typical Value for High-Spin Fe(III) | Information Provided |

| Isomer Shift (δ) | +0.20 to +0.50 mm/s | Iron oxidation state (+3) |

| Quadrupole Splitting (ΔEQ) | Small, non-zero | Symmetry of the local environment (distorted octahedron) |

Table 2: Typical ⁵⁷Fe Mössbauer parameters for high-spin iron(III) complexes like this compound.

X-ray Absorption and Photoelectron Spectroscopic Studies of Iron Oxalate Coordination

X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS) are powerful analytical techniques that provide detailed insights into the electronic structure and local coordination environment of the iron center in this compound. These methods probe the core-level electrons of the iron and ligand atoms, offering a direct view of oxidation states, bond covalency, and the nature of the metal-ligand interactions within the tris(oxalato)ferrate(III) anion, [Fe(C₂O₄)₃]³⁻. researchgate.netstanford.edu

X-ray Absorption Spectroscopy (XAS)

XAS is used to investigate the electronic and geometric structure of the iron center. stanford.edu The technique measures the absorption of X-rays as a function of energy, with specific attention paid to the absorption edge corresponding to the excitation of a core electron (e.g., the iron 1s electron).

Fe K-edge XANES: The X-ray Absorption Near Edge Structure (XANES) region of the spectrum, which includes the pre-edge and the main absorption edge, is particularly sensitive to the oxidation state and coordination geometry of the iron atom. For iron(III) complexes like this compound, the absorption edge energy is characteristic of the +3 oxidation state. wikipedia.orgdbpedia.orgwikipedia.org Studies on related Fe(III) compounds show the rising-edge energy to be approximately 7124.7 eV. nih.gov The position and intensity of pre-edge features, which arise from 1s to 3d electronic transitions, provide information about the symmetry of the FeO₆ octahedron.

Transient XAS Studies: The photoreduction of the ferrioxalate anion has been investigated using time-resolved XAS. nih.govresearchgate.net These studies monitor the changes in the X-ray absorption spectrum following photoexcitation. Upon exposure to light, the Fe K edge is observed to shift to lower energies, which is consistent with the reduction of the iron center from Fe(III) to Fe(II). nih.govresearchgate.net This technique allows for the direct observation of the electron transfer process that precedes the dissociation of the oxalate ligand. nih.gov

X-ray Photoelectron Spectroscopy (XPS)

XPS provides information on the surface composition, chemical state of atoms, and electronic structure by measuring the binding energies of core-level electrons ejected by X-ray irradiation. researchgate.netstanford.edu Comparative studies of iron(III) oxalate, Fe₂(C₂O₄)₃, and iron(II) oxalate, FeC₂O₄, have elucidated the distinct electronic features of the Fe(III) center in this coordination environment. researchgate.net

Core-Level Spectra:

Fe 2p Spectrum: The binding energies of the Fe 2p₃/₂ and Fe 2p₁/₂ core levels are indicative of the +3 oxidation state of iron. The spectrum also exhibits satellite peaks, the intensity and energy separation of which are sensitive to the covalency of the iron-oxygen bonds. researchgate.net

O 1s Spectrum: The O 1s spectrum can be deconvoluted into components corresponding to the different oxygen environments within the oxalate ligand (i.e., oxygen atoms coordinated to iron and carbonyl oxygens). An intense peak associated with the oxygen atoms in the O-C=O bonds of the oxalate ions is a characteristic feature. researchgate.net

C 1s Spectrum: The C 1s spectrum shows peaks corresponding to the carbon atoms within the oxalate ligand. The presence of intense satellite features in both the C 1s and O 1s spectra has been noted for metal oxalates. researchgate.net

The analysis of these spectra demonstrates the strong covalent character of the Fe-O bond within the [Fe(C₂O₄)₃]³⁻ complex when compared to iron oxides, highlighting the influence of the oxalate ligand on the electronic structure of the iron center. researchgate.net

The following table summarizes typical binding energy values obtained from XPS analysis of iron oxalate compounds.

| Core Level | Species | Binding Energy (eV) |

| Fe 2p₃/₂ | Fe(III) in Fe₂(C₂O₄)₃ | ~714.7 |

| Fe 2p₁/₂ | Fe(III) in Fe₂(C₂O₄)₃ | ~727.0 |

| O 1s | Oxygen in O-C=O | ~532.6 |

| C 1s | Carbon in O-C=O | ~288.4 |

Photochemistry and Photoreactivity of Sodium Ferric Oxalate Systems

Fundamental Photochemical Processes within Ferrioxalate (B100866) Complexes

The absorption of light by the ferrioxalate complex, specifically the tris(oxalato)ferrate(III) anion ([Fe(C₂O₄)₃]³⁻), initiates a series of rapid and complex events at the molecular level. wikipedia.org These processes are governed by the electronic structure of the complex and its inherent ability to undergo intramolecular redox reactions upon photoexcitation.

The primary photochemical event in the ferrioxalate system is a Ligand-to-Metal Charge Transfer (LMCT). researchgate.netnih.gov Upon absorption of a photon in the ultraviolet or blue region of the spectrum, an electron is promoted from a molecular orbital primarily localized on the oxalate (B1200264) ligand to a molecular orbital centered on the iron(III) metal center. nih.govsydney.edu.au This process occurs on an incredibly fast timescale, within femtoseconds (fs), leading to the near-instantaneous reduction of the iron(III) center to iron(II). researchgate.netescholarship.orgacs.org

This initial step is a core principle of the ferrioxalate actinometer, where the quantum yield of Fe(II) formation is well-established and serves as a reliable measure of light intensity. wordpress.com Theoretical and experimental studies, including ultrafast spectroscopy, have confirmed that this intramolecular electron transfer is the dominant primary process. researchgate.netescholarship.orgacs.org The LMCT state is short-lived and rapidly evolves, leading to the dissociation of the oxidized oxalate ligand. acs.orgacs.org

There has been some debate regarding the precise sequence of events following the LMCT, specifically whether the Fe-O bond cleaves before or after the C-C bond of the oxalate radical. researchgate.netresearchgate.net Recent studies suggest a pathway where one Fe-O bond breaks first, followed by the cleavage of the C-C bond. researchgate.netacs.org

Following the initial LMCT and the reduction of the iron center, a series of highly reactive transient radical species are generated. The immediate product of the one-electron oxidation of the oxalate ligand is the oxalyl radical anion (C₂O₄˙⁻) . rhhz.netnih.gov

This species is unstable and rapidly undergoes decarboxylation to form a carbon dioxide radical anion (CO₂˙⁻) and a molecule of carbon dioxide (CO₂). nih.govacs.orgrsc.org

C₂O₄˙⁻ → CO₂˙⁻ + CO₂

The generation of these radical species has been confirmed through various techniques, including time-resolved infrared spectroscopy and radical scavenging experiments. escholarship.orgacs.org The CO₂˙⁻ radical is a potent reducing agent and can further react with another ferrioxalate complex, leading to the formation of an additional Fe(II) ion and contributing to a quantum yield of Fe(II) formation that can exceed unity. rhhz.networdpress.com

[Fe(C₂O₄)₃]³⁻ + CO₂˙⁻ → [Fe(C₂O₄)₂]²⁻ + C₂O₄²⁻ + CO₂ rsc.org

In the presence of molecular oxygen, the carbon dioxide radical anion can transfer an electron to form the superoxide (B77818) radical anion (O₂˙⁻). rhhz.netrsc.org Subsequent reactions involving superoxide can lead to the formation of hydrogen peroxide (H₂O₂) and, through the Fenton reaction with the photogenerated Fe(II), highly oxidizing hydroxyl radicals (•OH) . rhhz.networdpress.comnih.gov This production of reactive oxygen species (ROS) is a key aspect of the application of ferrioxalate photolysis in advanced oxidation processes for water treatment. rhhz.netrsc.org

| Species | Chemical Formula | Formation Pathway | Significance |

|---|---|---|---|

| Oxalyl Radical Anion | C₂O₄˙⁻ | Direct product of oxalate ligand oxidation post-LMCT | Unstable intermediate, precursor to CO₂˙⁻ |

| Carbon Dioxide Radical Anion | CO₂˙⁻ | Decarboxylation of the oxalyl radical anion | Strong reducing agent, can reduce another Fe(III) complex |

| Hydroxyl Radical | •OH | Fenton reaction between photogenerated Fe(II) and H₂O₂ (formed from O₂˙⁻) | Highly reactive oxidizing species, important in degradation of pollutants |

Mechanistic and Kinetic Studies of Ferrioxalate Photolysis

The efficiency and pathway of ferrioxalate photolysis are not static but are significantly influenced by a variety of environmental and chemical factors. Understanding these influences is crucial for both its application as an actinometer and in environmental remediation technologies.

pH: The pH of the aqueous solution is a critical parameter governing the photoreactivity of the ferrioxalate system. nih.gov It influences the speciation of the iron(III)-oxalate complexes in solution. At very low pH, the fully coordinated [Fe(C₂O₄)₃]³⁻ is the dominant species, which is highly photolabile. As the pH increases, other species such as [Fe(C₂O₄)₂]⁻ and Fe(C₂O₄)⁺ may form, which have different light absorption characteristics and quantum yields. scribd.com The degradation of pollutants using the photo/ferrioxalate system has been shown to be significantly enhanced with increasing pH up to a certain point, which is attributed to changes in both the iron speciation and the facilitation of hydrogen peroxide formation. nih.govscribd.com

Light Intensity: The rate of the photochemical reaction is directly proportional to the intensity of the incident light, provided that the ferrioxalate concentration is not the limiting factor. This linear relationship is fundamental to its use as a chemical actinometer. sydney.edu.au

Oxygen Partial Pressure: The presence of dissolved oxygen plays a multifaceted role in the photolysis of ferrioxalate. rsc.org As mentioned previously, oxygen can react with the carbon dioxide radical anion to produce superoxide, which can then lead to the formation of hydrogen peroxide and hydroxyl radicals. rhhz.netrsc.org This pathway is essential for the oxidative degradation of organic compounds. In the absence of oxygen, the primary reaction is the reduction of Fe(III) to Fe(II). The presence of oxygen can also lead to the re-oxidation of photogenerated Fe(II) back to Fe(III), potentially reducing the net quantum yield of Fe(II) accumulation if not accounted for. rsc.org

| Parameter | Effect on Photoreaction Kinetics | Underlying Mechanism |

|---|---|---|

| pH | Strongly influences reaction rate and pathways. Optimal pH exists for specific applications like pollutant degradation. nih.govresearchgate.net | Affects the speciation of Fe(III)-oxalate complexes and the formation of reactive oxygen species. scribd.com |

| Light Intensity | The rate of photoreduction is generally proportional to the light intensity. | Higher photon flux leads to a greater number of photoexcitation events per unit time. |

| Oxygen Partial Pressure | Enables the formation of reactive oxygen species (ROS) like •OH, crucial for oxidative processes. Can also lead to Fe(II) re-oxidation. rsc.org | Oxygen acts as an electron acceptor for the CO₂˙⁻ radical, initiating the ROS formation cascade. rhhz.netrsc.org |

The photochemistry of ferrioxalate at interfaces, such as in aerosols or microdroplets, is an area of growing interest, particularly in atmospheric chemistry. While direct studies on "microdroplet effects" for ferrioxalate are emerging, the principles of interfacial photochemistry suggest that reaction rates and mechanisms can differ significantly from bulk solution. The high surface-area-to-volume ratio in microdroplets can enhance the mass transfer of gases like oxygen, potentially accelerating the formation of reactive oxygen species. The local chemical environment at the air-water interface, including pH and solute concentration, can also differ from the bulk, further influencing photoreactivity. The photolysis of iron-carboxylate complexes, including ferrioxalate, is considered a significant source of radicals in atmospheric waters. rhhz.net

Photo-Induced Degradation and Transformation of Organic Species

The photochemistry of sodium ferric oxalate, and ferrioxalate systems in general, plays a crucial role in the transformation and degradation of organic compounds. The high photo-sensitivity of the ferrioxalate anion, [Fe(C₂O₄)₃]³⁻, makes it an effective photocatalyst. wikipedia.org Upon absorption of ultraviolet and even visible light, the complex undergoes a ligand-to-metal charge transfer (LMCT) reaction. researchgate.netescholarship.org This process involves an intramolecular electron transfer from an oxalate ligand to the iron(III) center, leading to the reduction of Fe(III) to Fe(II) and the generation of an oxalate radical anion (C₂O₄⁻•). researchgate.net This radical subsequently decomposes into a carbon dioxide radical anion (CO₂⁻•) and a molecule of carbon dioxide (CO₂). escholarship.org These reactive radical species, along with the photogenerated Fe(II) which can participate in Fenton-like reactions, initiate the degradation of organic molecules.

Advanced Oxidation Processes (AOPs) Mediated by Ferrioxalate Systems for Environmental Remediation

Ferrioxalate-mediated systems are a significant component of Advanced Oxidation Processes (AOPs), particularly in the photo-Fenton process, for treating contaminated water. epa.gov AOPs are characterized by the generation of highly reactive and non-selective hydroxyl radicals (•OH), which are powerful oxidizing agents capable of degrading a wide range of recalcitrant organic pollutants. montana.edu

The primary advantage of using ferrioxalate complexes in photo-Fenton processes is the expansion of the operational pH range. researchgate.net Traditional Fenton reactions are most efficient in acidic conditions (pH 2.5–3.5) to prevent the precipitation of iron as ferric hydroxide (B78521). researchgate.net However, the complexation of iron with oxalate keeps it soluble and photoactive at pH values closer to neutral (up to 5 and beyond), which reduces the need for significant pH adjustment of wastewater, thereby lowering operational costs. researchgate.netresearchgate.net The ferrioxalate complex can absorb light in a broad wavelength range, extending into the visible spectrum (up to ~550 nm), allowing for the efficient use of solar radiation as a sustainable energy source. researchgate.netresearchgate.net

In the presence of hydrogen peroxide (H₂O₂), the photolysis of ferrioxalate initiates a cyclic process that enhances •OH production. The photogenerated Fe(II) reacts with H₂O₂ (the Fenton reaction) to produce hydroxyl radicals. The Fe(III) is then regenerated and can again form the photoactive ferrioxalate complex, continuing the catalytic cycle. This UV-vis/ferrioxalate/H₂O₂ process has demonstrated significantly higher efficiency for treating contaminated water compared to conventional UV/H₂O₂ or UV-Fenton systems. epa.gov

Research has demonstrated the effectiveness of this AOP on various organic pollutants. For instance, in the treatment of synthetic phenolic wastewaters, ferrioxalate-mediated solar photo-Fenton processes achieved 100% phenol (B47542) transformation and 85% reduction in Chemical Oxygen Demand (COD) within the first hour of treatment. researchgate.net Similarly, complete mineralization of 100 mg/L of 4-chlorophenol (B41353) was achieved in just 20 minutes. nih.gov The system has also been successfully applied to the degradation of herbicides like 2,4-dichlorophenoxyacetic acid (2,4-D) at near-neutral pH under solar irradiation. nih.gov

| Pollutant | System/Conditions | Degradation Efficiency | Mineralization (TOC/COD Reduction) | Reference |

|---|---|---|---|---|

| Phenol | Solar photo-Fenton, natural pH | 100% transformation in <1 hour | 85% COD reduction | researchgate.net |

| 4-Chlorophenol | UV/ferrioxalate/H₂O₂, pH 2.7-3.0 | 100% degradation in 20 min | Complete mineralization | nih.gov |

| 2,4-Dichlorophenoxyacetic acid (2,4-D) | Solar photo-Fenton, pH 5 | 100% degradation in 90 min | Reduction of toxicity confirmed | nih.gov |

| Reactive Dyes (Red 195, Blue 222, Yellow 145) | Solar photo-Fenton/Fe(III)-oxalate | High decoloration efficiency | TOC reduction confirmed | scispace.com |

| Benzene, Toluene, Xylenes (BTX) | UV-vis/ferrioxalate/H₂O₂ | High efficiency compared to UV/H₂O₂ | Not specified | epa.gov |

Photochemical Aging and Mineralization Pathways of Organic Pollutants in Aquatic and Atmospheric Environments

The photochemical reactions involving ferrioxalate complexes are fundamental to the aging and mineralization of organic pollutants in natural sunlit environments, such as surface waters and atmospheric aerosols. escholarship.orgrsc.org In these environments, dissolved organic matter and iron are naturally present, and oxalate is a common organic ligand, making the formation of photoactive Fe(III)-oxalate complexes plausible. montana.edursc.org

The "aging" of organic pollutants refers to their gradual transformation into various intermediate products through processes like oxidation. The photolysis of ferrioxalate acts as a significant source of reactive oxygen species (ROS), including hydroxyl radicals (•OH), which initiate this process. researchgate.netrsc.org The initial attack by •OH on a parent organic pollutant (RH) typically involves hydrogen abstraction or addition to an unsaturated bond, forming an organic radical (R•). This radical then undergoes a series of rapid reactions, often involving molecular oxygen, leading to the formation of oxygenated intermediates such as alcohols, aldehydes, ketones, and carboxylic acids.

The ultimate fate of these intermediates is mineralization—the complete conversion of organic carbon into carbon dioxide (CO₂), water, and inorganic ions. nih.gov This multi-step process continues as the initial degradation products are themselves attacked by hydroxyl radicals. Short-chain aliphatic carboxylic acids, such as oxalic and formic acid, are common late-stage intermediates in the degradation pathway of many organic compounds. researchgate.net These species can also form photoactive complexes with Fe(III), contributing to the continued production of radicals and driving the mineralization process forward. researchgate.net Complete mineralization is often confirmed in laboratory studies by the total removal of Total Organic Carbon (TOC) from the solution. nih.gov

Parent Pollutant → Primary Intermediates (e.g., hydroxylated derivatives) → Secondary Intermediates (e.g., ring-opening products) → Short-Chain Carboxylic Acids (e.g., oxalic, formic acid) → CO₂ + H₂O + Mineral Acids

Chemical Actinometry and Quantum Yield Determination Using Ferrioxalate Systems

Principles and Methodologies of Ferrioxalate (B100866) Actinometry

2[Fe(C₂O₄)₃]³⁻ + hν → 2Fe²⁺ + 5C₂O₄²⁻ + 2CO₂

The number of Fe²⁺ ions formed is directly proportional to the number of photons absorbed by the solution. By measuring the concentration of Fe²⁺ ions produced over a specific irradiation time, and knowing the quantum yield (Φ) of this photoreduction at the specific wavelength of irradiation, the photon flux can be accurately calculated. cdnsciencepub.com Due to the light sensitivity of the ferrioxalate solution, all preparations and experiments must be conducted in a dark room or under red light to prevent premature photoreduction. hepatochem.comhepatochem.com

The concentration of the Fe²⁺ ions produced during the photolysis of the ferrioxalate solution is determined spectrophotometrically. cdnsciencepub.com This is achieved by complexing the Fe²⁺ ions with a suitable reagent to form a strongly colored complex, whose absorbance can be measured accurately. The most common reagent used for this purpose is 1,10-phenanthroline (B135089) (o-phen). pbworks.comtau.ac.il

In the presence of 1,10-phenanthroline, Fe²⁺ forms a stable, intensely red-colored complex, tris(1,10-phenanthroline)iron(II), or [Fe(phen)₃]²⁺. tau.ac.ilsci-hub.se The reaction is as follows:

Fe²⁺ + 3 phen → [Fe(phen)₃]²⁺

This complex exhibits a strong absorption maximum at approximately 510 nm, with a high molar absorptivity (ε) of about 11,100 L mol⁻¹ cm⁻¹. pbworks.comtau.ac.ilwalisongo.ac.id The intensity of the color is stable and independent of pH in the range of 2 to 9. pbworks.comtau.ac.il To ensure all iron is in the +2 oxidation state before complexation, a reducing agent such as hydroxylamine (B1172632) hydrochloride may be added. pbworks.com The procedure typically involves taking aliquots of the irradiated actinometer solution at specific time intervals and adding them to a solution containing 1,10-phenanthroline and a buffer, such as sodium acetate, to maintain the optimal pH for complex formation. hepatochem.compbworks.com The absorbance of the resulting colored solution is then measured using a spectrophotometer at the wavelength of maximum absorbance (~510 nm). hepatochem.comtau.ac.il This absorbance value is then used to calculate the concentration of Fe²⁺ based on Beer's Law (A = εbc), where A is absorbance, ε is the molar absorptivity, b is the path length of the cuvette, and c is the concentration. tau.ac.il

To ensure accurate determination of photon flux, a rigorous calibration and standardization protocol is essential. This involves creating a calibration curve that relates the absorbance of the [Fe(phen)₃]²⁺ complex to a known concentration of Fe²⁺. hepatochem.com

A standard protocol for calibrating a photoreactor is as follows:

Preparation of a Standard Fe²⁺ Solution : A stock solution of known Fe²⁺ concentration is prepared by accurately weighing a primary standard, such as ferrous ammonium (B1175870) sulfate, and dissolving it in a known volume of dilute sulfuric acid to prevent oxidation. pbworks.com

Creation of Calibration Standards : A series of calibration standards with decreasing concentrations of Fe²⁺ are prepared by diluting the stock solution. hepatochem.com Each standard is then treated with the 1,10-phenanthroline and buffer solution, under the same conditions as the experimental samples, to develop the colored complex. hepatochem.compbworks.com

Measurement of Absorbance : The absorbance of each calibration standard is measured at 510 nm. hepatochem.com A blank solution, containing all reagents except the iron salt, is used to zero the spectrophotometer.

Plotting the Calibration Curve : A graph of absorbance versus the concentration of Fe²⁺ (in moles/L) is plotted. This should yield a straight line that passes through the origin, demonstrating adherence to Beer's Law. pbworks.com The slope of this line is the product of the molar absorptivity and the path length (εb).

Actinometric Measurement : The ferrioxalate actinometer solution is placed in the photoreactor and irradiated. hepatochem.com Aliquots are withdrawn at precise time intervals (e.g., every 5 or 10 seconds) and the Fe²⁺ concentration is determined as described in section 5.1.1. hepatochem.com

Calculation of Photon Flux : The concentration of Fe²⁺ formed is determined from its measured absorbance using the calibration curve. The rate of Fe²⁺ formation (moles per second) is calculated. The photon flux (qp, in Einsteins s⁻¹ or moles of photons s⁻¹) is then calculated using the following equation:

qp = (d[Fe²⁺]/dt) * V / (Φλ * (1 - 10⁻ᴬ))

where d[Fe²⁺]/dt is the rate of Fe²⁺ formation, V is the volume of the irradiated solution, Φλ is the known quantum yield at the irradiation wavelength, and A is the absorbance of the actinometer solution at that wavelength. If the solution is optically opaque (absorbs >99% of the incident light), the (1 - 10⁻ᴬ) term approaches 1 and can be omitted. walisongo.ac.id

Research Applications in Materials Science and Electrochemistry

Sodium Ferric Oxalate (B1200264) as a Precursor for Functional Materials

The composition and thermal decomposition characteristics of sodium ferric oxalate make it an excellent precursor for the synthesis of advanced materials with tailored properties. rsc.orgrsc.org Upon controlled heating, it decomposes to yield iron-based compounds, making it a valuable starting material for various applications. rsc.orgresearchgate.net

This compound is a versatile precursor for the synthesis of iron oxide nanoparticles (NPs), such as magnetite (Fe₃O₄) and maghemite (γ-Fe₂O₃). wisdomlib.orgnih.gov The thermal decomposition of iron oxalate compounds is a recognized method for producing metal oxide nanoparticles. rsc.orgresearchgate.net Various chemical synthesis methods, including co-precipitation, sol-gel, and sonolysis, can be employed to control the size, shape, and composition of the resulting iron oxide NPs. nih.gov The synthesis parameters, such as temperature, pH, and the ratio of precursors, play a crucial role in determining the final properties of the nanomaterials. nih.gov

These synthesized iron oxide nanoparticles exhibit significant potential in catalysis and environmental remediation. nih.govmdpi.com Their high surface-area-to-volume ratio and magnetic properties make them effective catalysts for various chemical reactions, including the degradation of organic pollutants. nih.govresearchgate.net Furthermore, their magnetic nature allows for easy separation and recovery from reaction media, enhancing their reusability. acs.org Iron oxide NPs are also promising adsorbents for the removal of heavy metal ions from contaminated water sources. nih.govnih.gov

The development of sustainable energy storage systems, such as sodium-ion batteries (SIBs), has driven the search for novel electrode materials. Oxalate-based compounds, including those derived from this compound, have emerged as a promising class of cathode materials for SIBs. acs.orgnih.gov The oxalate framework can provide a stable structure for the reversible intercalation and deintercalation of sodium ions. nih.gov

Several iron-based oxalate compounds are under investigation for their electrochemical performance in SIBs. Examples include Na₂Fe₂(C₂O₄)₃·2H₂O and K₄Na₂[Fe(C₂O₄)₂]₃·2H₂O. acs.orgnih.gov These materials offer the potential for high energy density due to the involvement of both cationic and anionic redox processes. acs.orgnih.gov The versatility of the oxalate ligand allows for the formation of diverse crystal structures, including chains, layers, and three-dimensional frameworks, which can be tailored to optimize electrochemical properties. st-andrews.ac.uk

Electrochemical Activity and Redox Properties in Energy Storage Systems

The electrochemical behavior of iron oxalate-based materials in energy storage systems is a key area of research. Their performance is dictated by the mechanisms of ion intercalation and the underlying redox reactions.

Iron-oxalato open frameworks have demonstrated the ability to reversibly intercalate and extract sodium ions. nih.gov These materials can possess one-dimensional open channels within their crystal structure, which facilitate the diffusion of Na⁺ ions. nih.gov The intercalation process is associated with the reversible redox of the iron centers within the framework. nih.gov Unlike conversion reactions where the electrode material undergoes significant structural changes, intercalation mechanisms can offer better cycling stability. mdpi.com However, the larger ionic radius of Na⁺ compared to Li⁺ presents challenges in finding suitable host structures that can accommodate the ions without significant volume changes. nih.gov

For instance, the compound K₂Fe(C₂O₄)₂ has been shown to exhibit both iron and oxalate redox activity, delivering a specific discharge capacity of 116 mAh g⁻¹ in a sodium-ion battery. acs.orgnih.gov Spectroscopic techniques like Raman spectroscopy and X-ray absorption near-edge structure (XANES) have been used to confirm the involvement of the oxalate anion in the electrochemical charge-discharge process. nih.govresearchgate.net

| Compound | Specific Discharge Capacity (mAh g⁻¹) | Voltage vs. Na⁺/Na (V) | Key Feature | Reference |

|---|---|---|---|---|

| K₂Fe(C₂O₄)₂ | 116 | - | Cation and Anion Redox | acs.orgnih.gov |

| KFe(C₂O₄)F | 97.4 | ~3.0 | Fluoro-oxalate composition | researchgate.net |

Environmental Remediation and Advanced Chemical Sensing Applications

Beyond energy storage, this compound and its derivatives show promise in environmental applications and chemical sensing.

Iron oxalate complexes can participate in Fenton-like reactions to degrade organic pollutants in wastewater. bioengineer.org The photo-Fenton process, which utilizes iron catalysts and an oxidant like hydrogen peroxide in the presence of light, is an effective advanced oxidation process for water treatment. acs.orgafricaresearchconnects.com The use of ferrioxalate (B100866) complexes in this process can be advantageous as it can be effective at near-neutral pH and may reduce the formation of iron sludge. africaresearchconnects.comresearchgate.net Iron oxalate compounds can also serve as photocatalysts for the degradation of organic dyes. mdpi.comdeswater.com

In the realm of chemical sensing, the reactivity of the ferrioxalate complex can be exploited. For example, the photoreduction of Fe(III) to Fe(II) in the ferrioxalate complex is a well-established reaction in chemical actinometry, used to measure light intensity. cdnsciencepub.com Furthermore, the interaction between iron(III) ions and oxalate can be the basis for colorimetric sensing methods. For instance, the inhibitory effect of oxalate on the reaction between Fe(III) and curcumin (B1669340) nanoparticles has been used to develop a colorimetric sensor for oxalate determination. nih.gov

Photoreductive Processes for Nitrate (B79036) Transformation and Nitrogen Cycle Chemistry

The ferrioxalate anion, [Fe(C₂O₄)₃]³⁻, a key component of this compound, is notably sensitive to light and higher-energy electromagnetic radiation. wikipedia.orgwikipedia.org This property is harnessed in advanced photochemical reduction systems for the transformation of nitrate (NO₃⁻). When exposed to ultraviolet (UV) irradiation, stable and photoactive ferrioxalate complexes generate a variety of reactive species. mdpi.com

The primary photochemical process involves an intramolecular ligand-to-metal charge transfer (LMCT), where an electron is transferred from an oxalate ligand to the Fe(III) center. mdpi.comresearchgate.net This reduces the iron(III) to iron(II) and causes the decomposition of one oxalate ligand to carbon dioxide (CO₂). wikipedia.orgwikipedia.org This reaction also produces the highly reactive carbon dioxide radical anion (·CO₂⁻). mdpi.commdpi.com

Table 1: Key Reactions in the UV/Fe(III)-Oxalate System for Nitrate Reduction

| Reaction | Description |

|---|---|

| [Fe(C₂O₄)₃]³⁻ + hν | → [Fe(C₂O₄)₂]²⁻ + C₂O₄·⁻ |

| C₂O₄·⁻ | → CO₂ + ·CO₂⁻ |

| ·CO₂⁻ + NO₃⁻ | → Products (e.g., N₂, NH₄⁺) |

This table illustrates the simplified primary steps in the photoreduction process.

Research has demonstrated the effectiveness of the UV/Fe(III)-oxalate system in reducing nitrate to various nitrogen species, including nitrogen gas (N₂), which is a crucial step in the biogeochemical nitrogen cycle. mdpi.comwikipedia.org The efficiency and selectivity of this nitrate reduction are influenced by several operational parameters.

Detailed Research Findings:

Influence of Reactant Concentration: Studies have shown that the initial concentrations of Fe(III) and oxalate are critical. An increase in the oxalate concentration, up to a certain point, leads to a higher formation of photoactive ferrioxalate complexes, such as [Fe(C₂O₄)₂]⁻ and [Fe(C₂O₄)₃]³⁻, which enhances the generation of ·CO₂⁻ radicals and thus improves the nitrate removal rate. mdpi.commdpi.com

Effect of pH: The pH of the solution significantly impacts the speciation of the iron-oxalate complexes. The most stable and photoactive complexes, [Fe(C₂O₄)₂]⁻ and [Fe(C₂O₄)₃]³⁻, are predominant in the pH range of 2 to 4, making this the optimal range for the photoreductive process. mdpi.com

Role of Dissolved Oxygen: The presence of dissolved oxygen can influence the selectivity of the reduction products. In some systems, the presence of dissolved oxygen has been shown to increase the selectivity towards the formation of N₂ gas over ammonium (B1175870) (NH₄⁺). mdpi.com

The ability to photochemically reduce nitrate to dinitrogen gas using the ferrioxalate system represents a significant contribution to nitrogen cycle chemistry, potentially offering novel methods for water treatment and remediation of nitrate-contaminated environments. mdpi.com

Exploration in Chemical Sensing and Photoreactive Indicator Systems

The light-sensitive nature of the ferrioxalate anion is the foundation for its application in chemical actinometry, a method for measuring the number of photons in a beam or the intensity of light. wikipedia.org The Hatchard-Parker actinometer, which traditionally uses the potassium salt but operates on the same principle as the sodium salt, is considered a "gold standard" for measuring light flux in photochemical reactions. researchgate.net

The process relies on the photoreduction of Fe(III) to Fe(II) upon irradiation. hepatochem.com The amount of Fe(II) produced is directly proportional to the number of photons absorbed by the solution. To quantify the Fe(II) ions formed, they are complexed with a reagent, typically 1,10-phenanthroline (B135089). This reaction forms a stable, intensely colored complex, tris(1,10-phenanthroline)iron(II), which can be accurately measured using spectrophotometry at a wavelength of 510 nm. hepatochem.com

Table 2: Principles of Ferrioxalate Actinometry

| Step | Process | Description |

|---|---|---|

| 1. Irradiation | Photoreduction | The ferrioxalate solution is exposed to a light source, causing the reduction of Fe(III) to Fe(II). |

| 2. Complexation | Color Formation | A sample of the irradiated solution is mixed with a 1,10-phenanthroline solution in a buffered medium. |

| 3. Quantification | Spectrophotometry | The absorbance of the resulting colored Fe(II)-phenanthroline complex is measured at 510 nm. |

| 4. Calculation | Photon Flux Determination | The concentration of Fe(II) is determined from a calibration curve, which is then used to calculate the photon flux. |

This table outlines the sequential steps involved in using the ferrioxalate system as a chemical actinometer.

The high sensitivity of the ferrioxalate system, reportedly over 1000 times more sensitive than the previously used uranyl oxalate, makes it an invaluable tool in photochemistry. wikipedia.org This principle of a light-induced chemical change producing a quantifiable colored species forms the basis of its utility as a photoreactive indicator system. Any process that can be coupled to the generation or quenching of the Fe(II)-phenanthroline complex could theoretically be monitored. While direct applications as chemical sensors for specific analytes are less common, the fundamental photoreactive properties of this compound provide a robust system for quantifying photonic energy, which is essential for the development and characterization of other light-dependent chemical systems and materials.

Q & A

Q. What are the optimal synthesis protocols for sodium ferric oxalate, and how can its purity be validated experimentally?

this compound is synthesized via a two-step process:

- Step 1 : Ferrous oxalate precipitation by reacting ferrous ammonium sulfate with oxalic acid (e.g., Fe(NH₄)₂(SO₄)₂·6H₂O + H₂C₂O₄ → FeC₂O₄·2H₂O).

- Step 2 : Oxidation of ferrous oxalate to the ferric state using hydrogen peroxide or potassium oxalate, followed by complexation with sodium oxalate .

Validation : Purity is confirmed via gravimetric analysis, UV-Vis spectroscopy (to detect the characteristic absorption of the [Fe(C₂O₄)₃]³⁻ complex at ~240 nm and ~300 nm), and elemental analysis (Fe, Na, and oxalate content) .

Q. How does light sensitivity impact experimental handling and storage of this compound?

The ferrioxalate anion undergoes photodecomposition, reducing Fe(III) to Fe(II) and releasing CO₂. Researchers must:

Q. What analytical methods are recommended for quantifying oxalate and iron content in this compound?

- Oxalate : Titration with standardized potassium permanganate (KMnO₄) in acidic medium, with careful temperature control (55–60°C) to avoid side reactions .

- Iron : Redox titration using KMnO₄ after reducing Fe(III) to Fe(II) with Zn/HCl, or ICP-OES for trace analysis .

Advanced Research Questions

Q. How can conflicting data on this compound’s stability in aqueous systems be resolved?

Discrepancies in stability studies often arise from variations in pH, ionic strength, or trace metal contaminants. To resolve contradictions:

Q. What mechanistic insights explain ligand substitution kinetics in this compound under varying temperatures?

The [Fe(C₂O₄)₃]³⁻ complex undergoes ligand substitution via a dissociative mechanism. Kinetic studies using stopped-flow spectrophotometry reveal:

Q. How can this compound’s photochemical properties be harnessed for advanced applications?

Its photoreduction is exploited in:

Q. What experimental design considerations ensure reproducibility in this compound synthesis?

Q. How do spectroscopic techniques (e.g., FTIR, XANES) elucidate the coordination environment of this compound?

Q. What thermal decomposition pathways are observed in this compound, and how do they affect material properties?

Thermogravimetric analysis (TGA) shows:

Q. How does ligand substitution in this compound compare to analogous complexes (e.g., ammonium or lithium ferric oxalate)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.